REACTION_CXSMILES
|
Cl[CH2:2][C:3]([CH3:5])=[CH2:4].[F:6][C:7]1[CH:8]=[CH:9][C:10]([N+:14]([O-])=O)=[C:11]([OH:13])[CH:12]=1.[C:17](=[O:20])([O-])[O-].[K+].[K+].S(S([O-])=O)([O-])=O.[Na+].[Na+].[C:31]1(C)C=CC=CC=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.CCO.C1COCC1.O.N1C=CC=CC=1.ClCCl.C(#N)C>[F:6][C:7]1[CH:8]=[CH:9][C:10]([NH:14][C:17](=[O:20])[CH3:31])=[C:11]([O:13][CH2:2][C:3]([CH3:5])=[CH2:4])[CH:12]=1 |f:2.3.4,5.6.7,9.10,11.12.13|
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
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ClCC(=C)C
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
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FC=1C=CC(=C(C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.068 g
|
Type
|
catalyst
|
Smiles
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S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
residue
|
Quantity
|
0.631 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
EtOH THF H2O
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCO.C1CCOC1.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The cold reaction mixture
|
Type
|
WASH
|
Details
|
washed with 5% aqueous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the organic solution dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The obtained residue was diluted with methanol (1.5 ml)
|
Type
|
CUSTOM
|
Details
|
reacted with acetic anhydride (1.5 ml) at 50° C. for 2 min
|
Duration
|
2 min
|
Type
|
CONCENTRATION
|
Details
|
cold and concentrated
|
Type
|
CUSTOM
|
Details
|
The material was purified by silica gel chromatography (light petroleum-ethyl acetate 2:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)NC(C)=O)OCC(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |